molecular formula C12H9NO B019958 4-Hydroxycarbazole CAS No. 52602-39-8

4-Hydroxycarbazole

Cat. No.: B019958
CAS No.: 52602-39-8
M. Wt: 183.21 g/mol
InChI Key: UEOHATPGKDSULR-UHFFFAOYSA-N
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Description

4-Hydroxycarbazole is a heterocyclic organic compound that belongs to the carbazole family. Carbazoles are known for their tricyclic structure, which consists of a pyrrole ring fused with two benzene rings. This compound is notable for its hydroxyl group attached to the fourth position of the carbazole ring. Carbazoles, including this compound, are found in various natural sources such as higher plants, blue algae, and filamentous fungi. They exhibit a range of biological and pharmacological properties, making them significant in both natural and synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Hydroxycarbazole involves the dehydration of 1,2,3,4-tetrahydro-4-oxocarbazole. This reaction is typically carried out in an aqueous alkaline solution using Raney nickel as a catalyst . Another method involves the benzannulation of 3-nitroindoles with alkylidene azlactones under mild and transition-metal-free conditions . This method is advantageous due to its mild reaction conditions and the ability to produce various substituted this compound derivatives.

Industrial Production Methods

Industrial production of this compound often follows the dehydration method due to its economic feasibility and scalability. The process involves the reaction of cyclohexane-1,3-dione with phenylhydrazine to form cyclohexane-1,3-dione monophenylhydrazone, which undergoes a Fischer rearrangement to produce 1,2,3,4-tetrahydro-4-oxocarbazole. This intermediate is then dehydrated to yield this compound .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxycarbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of 4-Hydroxycarbazole

The synthesis of this compound can be achieved through several methods, including:

  • Dehydration of Tetrahydro-4-oxocarbazole : This method involves the dehydration of 1,2,3,4-tetrahydro-4-oxocarbazole in an aqueous alkaline solution using catalysts such as Raney nickel. This process has been optimized for large-scale production due to its economic efficiency .
  • Benzannulation from Indoles : Recent advancements have allowed the synthesis of this compound derivatives from easily prepared 3-nitroindoles through a series of reactions (vinylogous conjugate addition/cyclization/elimination/aromatization) that enhance yield and reduce reaction complexity .

Biological Activities

This compound exhibits a range of biological activities that make it a valuable compound in medicinal chemistry:

  • Antioxidant Properties : Studies have shown that derivatives of this compound possess significant antioxidant activities, which can be beneficial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : Some synthesized derivatives have demonstrated promising anti-inflammatory properties in vitro, indicating potential for therapeutic applications in inflammatory conditions .
  • Pharmacological Applications : The compound serves as a precursor for various pharmacologically active carbazole derivatives. For instance, it is linked to the synthesis of carvedilol, a drug used for treating heart conditions .

Industrial Applications

The versatility of this compound extends to several industrial applications:

  • Organic Electronics : 4-OHC is utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its suitable electronic properties . Its ability to act as a hole transport material enhances the efficiency of these devices.
  • Dyes and Pigments : The compound's structural characteristics allow it to be used in dye formulations, providing vibrant colors and stability .

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant activity of various this compound derivatives using DPPH radical scavenging assays. The results indicated that certain modifications to the carbazole structure significantly enhanced antioxidant capacity compared to unmodified 4-OHC.

Case Study 2: Synthesis for Pharmaceutical Use

Research focused on synthesizing novel this compound derivatives for potential use as anti-inflammatory agents. The study employed microwave-assisted reactions to improve yield and reduce reaction time, demonstrating the compound's adaptability in pharmaceutical research .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxycarbazole is unique due to its specific hydroxyl group positioning, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound in both research and industrial applications .

Biological Activity

4-Hydroxycarbazole (4-OHC) is a compound of significant interest due to its various biological activities, including antimicrobial, anti-inflammatory, and potential roles in drug metabolism. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. A study evaluated several carbazole derivatives for their antibacterial and antifungal activities against various pathogens.

Table 1: Antimicrobial Efficacy of this compound Derivatives

CompoundTarget OrganismConcentration (µg/mL)Inhibition (%)
2Staphylococcus aureus16>60
3Escherichia coli64>40
7Candida albicans64>60
1Aspergillus flavus64>65

The results indicate that compounds derived from this compound exhibit considerable inhibition of Gram-positive bacteria such as S. aureus, while showing moderate activity against Gram-negative strains like E. coli and P. aeruginosa. Notably, the antifungal activity was pronounced against C. albicans and A. flavus, with growth reductions exceeding 60% at higher concentrations .

2. Cytotoxicity and Hemolytic Activity

The cytotoxic effects of this compound derivatives were assessed using human fibroblast cell lines. The study found that these compounds exhibited higher toxicity to fibroblasts compared to erythrocytes.

Table 2: Cytotoxicity of this compound Derivatives

CompoundConcentration (µg/mL)Cell Viability Reduction (%)
132~60
94~40

The viability of fibroblasts decreased significantly with most compounds, with compound 9 showing the highest toxicity . The hemolytic activity was relatively low, with values not exceeding 13%, indicating a favorable safety profile for potential therapeutic applications .

3. Metabolism and Carcinogenicity Assessment

Research into the metabolic fate of this compound has revealed its formation as a minor metabolite from certain β-adrenergic receptor modulators like LY377604. Although it was identified as a mutagen in vitro, extensive in vivo studies indicated that it does not pose a significant carcinogenic risk.

Key Findings:

  • In vitro studies showed that while free this compound could be formed, it was primarily conjugated and excreted as an O-glucuronide in urine.
  • Long-term carcinogenicity studies demonstrated no tumor induction in animal models despite the presence of this metabolite .

4. Anti-inflammatory and Antioxidant Activities

The synthesis of novel derivatives of this compound has led to the discovery of compounds with notable anti-inflammatory and antioxidant properties. For instance, specific derivatives exhibited effective inhibition of pro-inflammatory markers in cellular models.

Table 3: Anti-inflammatory Activity of Novel Derivatives

CompoundInhibition (%)Reference
4hGood
4jModerate
4qHigh

These findings suggest that modifications to the hydroxycarbazole structure can enhance its therapeutic potential against inflammation-related conditions.

5. Case Studies and Applications

Case studies involving the application of carbazole derivatives in clinical settings have shown promising results. For instance, carvedilol, a well-known β-blocker derived from carbazole structures, utilizes the pharmacological benefits associated with these compounds to treat cardiovascular diseases effectively .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-hydroxycarbazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : 4-HCZ is typically synthesized via multi-step routes. A classic approach involves Ullmann coupling of 1-bromo-2-nitrobenzene with 2-iodoanisole, followed by cyclization and hydrolysis (total yield ~37%) . Solvent choice (e.g., DMSO for reflux) and reaction time (e.g., 18 hours for cyclization) significantly impact purity. Post-synthesis, crystallization using water-ethanol mixtures improves purity (>98%) .
  • Key Data : Melting point: 169–173°C; solubility: >8.45 mg/mL in ethanol .

Q. How can researchers verify the identity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : Confirm structural integrity via proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm).
  • HPLC : Assess purity (>98%) with reverse-phase C18 columns and UV detection (λ = 254 nm).
  • Melting Point : Compare observed values (169–173°C) with literature data .
    • Validation : Cross-reference with databases like Reaxys or SciFinder to confirm novelty or match known spectra .

Q. What solvent systems are optimal for this compound in experimental workflows?

  • Methodological Answer : 4-HCZ is freely soluble in polar aprotic solvents (e.g., DMSO, methanol) but has limited solubility in water. For kinetic studies, ethanol is preferred due to its low reactivity with carbazole derivatives .
  • Note : Solubility data should be experimentally validated under controlled temperatures (e.g., 25°C) to avoid precipitation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in substitution reactions?

  • Methodological Answer : The hydroxyl group at position 4 creates steric hindrance, particularly with bulky electrophiles. For example, 4-HCZ shows lower yields in SNAr reactions compared to 2-hydroxycarbazole due to proximity to the carbazole nitrogen . Computational modeling (DFT) can predict reactivity by analyzing electron density maps at the hydroxyl site.
  • Case Study : In amination reactions, 4-HCZ requires harsher conditions (e.g., NH3/120°C) vs. 2-HCZ (NH3/80°C) .

Q. What strategies resolve conflicting spectral data when characterizing this compound derivatives?

  • Methodological Answer :

  • Isomer Discrimination : Use 2D NMR (e.g., NOESY) to distinguish regioisomers. For example, cross-peaks between H-5 and the hydroxyl group confirm 4-substitution .
  • High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks (e.g., [M+H]+ for C12H9NO: calculated 183.0684, observed 183.0682) .
    • Data Conflict Protocol : Replicate synthesis under standardized conditions and compare with peer-reviewed spectra .

Q. How can continuous-flow reactors improve the scalability of this compound synthesis?

  • Methodological Answer : Millimeter-scale photoreactors enable efficient photochemical synthesis of 4-HCZ via UV irradiation, reducing reaction times (e.g., from 18 hours to <2 hours) and improving yield (65% → 82%) . Key parameters include light intensity (λ = 365 nm) and flow rate (0.1 mL/min).
  • Advantages : Enhanced mixing and heat transfer reduce side reactions (e.g., over-oxidation) .

Q. What are the challenges in quantifying this compound in biological matrices, and how are they addressed?

  • Methodological Answer :

  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges removes interfering biomolecules.
  • LC-MS/MS : Use multiple reaction monitoring (MRM) for trace quantification (LOQ = 0.1 ng/mL). Internal standards (e.g., deuterated 4-HCZ-d3) correct for matrix effects .
    • Pitfalls : Endogenous phenolic compounds may co-elute; gradient elution (5–95% acetonitrile in 10 min) improves resolution .

Q. How does this compound function as a precursor in pharmaceutical impurity profiling?

  • Methodological Answer : 4-HCZ is a key intermediate in carvedilol synthesis. Its oxidation generates impurities like 4-(2,3-epoxypropoxy)carbazole, which require strict control (<0.1% per ICH guidelines). Analytical methods:

  • Forced Degradation Studies : Expose 4-HCZ to oxidative stress (H2O2, 40°C/24 hours) and monitor impurities via UPLC-PDA .
  • Regulatory Compliance : Cross-validate methods using EP/USP monographs for carvedilol .

Properties

IUPAC Name

9H-carbazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-7,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOHATPGKDSULR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200584
Record name 4-Hydroxycarbazole
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URL https://comptox.epa.gov/dashboard/DTXSID60200584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52602-39-8
Record name 4-Hydroxycarbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52602-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxycarbazole
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Record name 4-Hydroxycarbazole
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Record name 9H-carbazol-4-ol
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Record name 4-HYDROXYCARBAZOLE
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Synthesis routes and methods I

Procedure details

To a reactor containing water (1 L) was added Raney nickel (35 g) followed by 1,2,3,9-tetrahydrocarbazole-4-one (50 g) and sodium hydroxide (15 g). The contents were heated to reflux and maintained for about 20 hours. The catalyst was filtered off and the filtrate was acidified to obtain a solid, which was filtered and dried to obtain the title compound. When necessary, the title compound was further purified by dissolving in 10% sodium hydroxide solution, treating with activated charcoal and precipitation from dilute hydrochloric acid to give off-white to grey crystals of 4-hydroxy carbazole in 50% yield.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
35 g
Type
catalyst
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a mixture of 1,2,3,9-tetrahydro-4H-carbazol-4-one (6.02 g, 32.5 mmol) in 1:1 ethylene glycol: p-dioxane (100 mL) at 80° C. is added copper (II) chloride (21 g, 156.2 mmol). The mixture is heated for 20 minutes. The mixture is then partitioned between water and ethyl acetate. The layers are separated and the organic layer is washed three times with water (200 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is dissolved in DMF (100 mL) to which is added lithium bromide (7.04 g, 81.25 mmol) and lithium carbonate (6.0 g, 81.25 mmol). The mixture is heated at 120° C. for 4.5 hours. The mixture is then partitioned between water and ether. The ether layer is washed three times with water (200 mL). The ether layer is dried over anhydrous sodium sulfate, filtered and concentrated. Column chromatography, silica gel (800 mL), using CH2Cl2 as eluent gave 1.1 g (18%) of the title compound; 1H NMR (CDCl3) δ5.26, 6.57, 7.01, 7.26, 7.41, 8.05, 8.26; Anal. Calcd for C12H9NO: C, 78.67; H, 4.95; N, 7.64. Found: C, 78.04; H, 4.94; N, 7.58.
Quantity
6.02 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.04 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
21 g
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
18%

Retrosynthesis Analysis

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